2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol
Overview
Description
2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of tert-butyl groups at the 2 and 6 positions of the phenol ring, and a phthalazin-1-ylthio group attached to the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide to introduce the tert-butyl groups at the 2 and 6 positions.
Thioether Formation: The next step involves the reaction of the alkylated phenol with 4-(4-chlorophenyl)phthalazin-1-yl chloride in the presence of a base to form the thioether linkage at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Friedel-Crafts alkylation or acylation conditions are typically employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Antioxidant Activity: Scavenging free radicals and preventing oxidative damage to cells and tissues.
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
2,4-di-tert-butylphenol: Used as a raw material for the production of antioxidants and UV absorbers.
4,4’-methylenebis[2,6-di-tert-butylphenol]: Utilized as an antioxidant in various industrial applications.
Uniqueness
2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol is unique due to the presence of the phthalazin-1-ylthio group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,6-ditert-butyl-4-[4-(4-chlorophenyl)phthalazin-1-yl]sulfanylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2OS/c1-27(2,3)22-15-19(16-23(25(22)32)28(4,5)6)33-26-21-10-8-7-9-20(21)24(30-31-26)17-11-13-18(29)14-12-17/h7-16,32H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZQYTXVJCHAFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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